Myelin Oligodendrocyte Glycoprotein (35-55) (human) - 163158-19-8

Myelin Oligodendrocyte Glycoprotein (35-55) (human)

Catalog Number: EVT-1452519
CAS Number: 163158-19-8
Molecular Formula: C120H179N35O28S
Molecular Weight: 2592.029
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myelin Oligodendrocyte Glycoprotein (35-55) (human), often abbreviated as hMOG35–55, is a peptide fragment derived from the extracellular domain of the full-length human Myelin Oligodendrocyte Glycoprotein (hMOG). This peptide encompasses amino acid residues 35 to 55 of the mature hMOG protein.

Classification:

hMOG35–55 is classified as an autoantigen and a myelin-derived peptide.

Role in Scientific Research:

  • Multiple Sclerosis (MS) and its Animal Model, Experimental Autoimmune Encephalomyelitis (EAE): hMOG35–55 is a known immunodominant epitope, meaning it can trigger a strong immune response in the context of MS and EAE. Researchers utilize hMOG35–55 to induce EAE in animal models, allowing for the investigation of disease mechanisms, potential therapeutic targets, and the evaluation of novel treatments.
  • Immune System Responses: Due to its immunogenic nature, hMOG35–55 is used to study T cell and B cell responses, particularly those related to autoimmune reactions.
  • Immunotherapy Development: Research involving hMOG35–55 has contributed to the development of immunotherapeutic strategies for MS, such as altered peptide ligands (APLs) and other approaches aimed at modulating the immune response to MOG.
Synthesis Analysis

hMOG35–55 is primarily synthesized using solid-phase peptide synthesis (SPPS). This method involves the step-wise addition of protected amino acids to a growing peptide chain attached to a solid support.

  • 2-chlorotrityl chloride resin (CLTR-Cl)

Protecting Group Strategy:

  • Fmoc/t-Bu methodology

Cleavage and Purification:

  • Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Verification:

  • Peptide identity is confirmed via electrospray ionization mass spectrometry (ESI-MS).
Molecular Structure Analysis

hMOG35–55, with the sequence MEVGWYRSPFSRVVHLTRNGK, consists of 21 amino acids.

Key Structural Features:

  • Proline at Position 42: This is a crucial difference from the rodent MOG35–55, which has a serine at this position. This substitution influences both the peptide's conformation and its encephalitogenic potential.
  • Conformational Flexibility: hMOG35–55 exhibits conformational flexibility in solution, meaning it can adopt various shapes.

Structural Studies:

  • Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of the peptide in different environments.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the peptide's structure, dynamics, and interactions.
Chemical Reactions Analysis
  • Hydrolysis: Susceptible to degradation by enzymes like proteases.
  • Conjugation Reactions: Can be chemically linked to other molecules, such as carrier proteins (e.g., keyhole limpet hemocyanin, KLH), fluorescent dyes, or solid supports.

Key Steps:

  • Antigen Presentation: hMOG35–55 is presented on the surface of antigen-presenting cells (APCs) in the context of Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DR2 in humans.
  • T Cell Activation: The MHC-peptide complex is recognized by specific T cell receptors (TCRs) on CD4+ T helper cells, leading to their activation.
  • Immune Cascade: Activated T cells proliferate and differentiate into effector T cells, which migrate to the central nervous system (CNS) and initiate an inflammatory cascade. This involves the recruitment of other immune cells and the release of pro-inflammatory cytokines, ultimately leading to demyelination and neuronal damage.
Applications
  • Induction of EAE: Used to induce EAE in susceptible mouse strains (e.g., C57BL/6) to study MS pathogenesis and evaluate potential therapies.
  • T Cell Studies: Used to isolate, expand, and characterize MOG-specific T cells from EAE mice or MS patients. These cells are crucial for studying the cellular immune response in MS/EAE.
  • Antibody Production: Utilized as an antigen to generate antibodies (polyclonal or monoclonal) against hMOG35–55. These antibodies have applications in various research techniques, such as ELISA, Western blotting, and immunohistochemistry.
  • Immunotherapy Research:
    • Altered Peptide Ligands (APLs): Researchers have designed and synthesized APLs of hMOG35–55, incorporating specific amino acid substitutions, to modulate the immune response. These APLs aim to induce antigen-specific tolerance and suppress EAE.
    • Tolerogenic Vaccines: hMOG35–55 conjugated to carrier molecules (e.g., mannan) has been explored as a potential tolerogenic vaccine strategy for MS.

Myelin Oligodendrocyte Glycoprotein (35-55) (rat)

    Compound Description: This peptide encompasses amino acids 35-55 of the rat Myelin Oligodendrocyte Glycoprotein (MOG). This peptide is highly encephalitogenic, inducing robust EAE in animal models, particularly in C57BL/6 mice. [, , , , , , , , , , , ]

    Relevance: This peptide is structurally very similar to Myelin Oligodendrocyte Glycoprotein (35-55) (human), differing only by a single amino acid substitution. While the human variant has a serine residue at position 42, the rat variant has proline at the same position. [, , ] This single amino acid difference significantly impacts its encephalitogenicity in some mouse models. []

Myelin Oligodendrocyte Glycoprotein (1-117)

    Compound Description: This compound represents the recombinant refolded extracellular domain of the Myelin Oligodendrocyte Glycoprotein. It serves as a valuable tool for analyzing the antibody response in EAE models. [] Studies indicate that this full-length protein binds antibodies more effectively than the MOG(35-55) peptide, suggesting the presence of both linear and conformational epitopes within the MOG(35-55) sequence. []

    Relevance: This protein encompasses the entire extracellular domain of Myelin Oligodendrocyte Glycoprotein, including the 35-55 epitope found in both human and rat variants. This makes it a structurally relevant compound for understanding the broader immune response to MOG. []

Mannan-MOG35-55

    Compound Description: This compound is a conjugate of the Myelin Oligodendrocyte Glycoprotein (35-55) peptide with oxidized mannan. This conjugation strategy leverages the ability of mannan to target mannose receptors on antigen-presenting cells like dendritic cells and macrophages. [, ] This compound has shown promising results in preclinical studies for inhibiting chronic EAE by inducing antigen-specific immune tolerance against the clinical symptoms of EAE in mice. [, ]

    Relevance: This compound utilizes the Myelin Oligodendrocyte Glycoprotein (35-55) peptide as the key antigenic component, directly linking its structure to the therapeutic mechanism. The conjugation with mannan enhances its targeting to antigen-presenting cells, potentially improving its efficacy in modulating the immune response against MOG. [, ]

MOG35-55(Ala41)

    Compound Description: This peptide is a synthetic analogue of the Myelin Oligodendrocyte Glycoprotein (35-55) peptide, where the arginine at position 41 is substituted with alanine. This substitution aims to alter the peptide's interaction with T cell receptors, potentially modulating its encephalitogenic potential. []

    Relevance: This analogue is directly derived from the Myelin Oligodendrocyte Glycoprotein (35-55) peptide, representing a single amino acid substitution designed to investigate structure-activity relationships and identify potential therapeutic candidates with reduced encephalitogenicity. []

Glucosamine-conjugated MOG35-55 Loaded in PLGA Nanoparticles

    Compound Description: This complex therapeutic system involves encapsulating a glucosamine-conjugated Myelin Oligodendrocyte Glycoprotein (35-55) peptide within poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The glucosamine conjugation aims to enhance the interaction of the peptide with mannose receptors (MRs) expressed by dendritic cells, while PLGA nanoparticles provide controlled release and improve pharmacokinetic properties. []

    Relevance: This system directly utilizes the Myelin Oligodendrocyte Glycoprotein (35-55) peptide, linking its structure to the therapeutic effect. The glucosamine conjugation and nanoparticle encapsulation are strategies to improve the delivery and targeting of the peptide to relevant immune cells, potentially enhancing its efficacy in modulating the immune response against Myelin Oligodendrocyte Glycoprotein and ameliorating MS. []

Myelin Basic Protein (83-99)

    Compound Description: This peptide encompasses amino acids 83-99 of the Myelin Basic Protein (MBP). Altered Peptide Ligands (APLs) derived from this peptide have demonstrated efficacy in ameliorating EAE symptoms. []

    Relevance: While this peptide is derived from Myelin Basic Protein and not MOG, it highlights the importance of exploring structurally related myelin-derived peptides in the context of EAE and MS. Both MBP and Myelin Oligodendrocyte Glycoprotein are key autoantigens implicated in the pathogenesis of these conditions, and understanding the immune response to both is crucial for developing effective therapies. []

Properties

CAS Number

163158-19-8

Product Name

Myelin Oligodendrocyte Glycoprotein (35-55) (human)

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid

Molecular Formula

C120H179N35O28S

Molecular Weight

2592.029

InChI

InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1

InChI Key

JZTWEKCSWFQBIT-RVMQXVHWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.